molecular formula C21H30N6O3 B2737658 (E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-79-3

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2737658
CAS RN: 919009-79-3
M. Wt: 414.51
InChI Key: ZIWWEVMECFUSSL-AATRIKPKSA-N
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Description

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H30N6O3 and its molecular weight is 414.51. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Enzyme Inhibition

Compounds structurally related to (E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied for their receptor affinity and enzyme inhibitory activities. For example, derivatives of imidazo- and pyrimidino[2,1-f]purines have been evaluated for their binding affinities to serotonin and dopamine receptors, and inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. These studies help in understanding the structural features that influence receptor and enzyme activity (Zagórska et al., 2016).

Potential as Antidepressant Agents

Another research area involves exploring these compounds' potential as antidepressants. Certain derivatives have been synthesized and assessed for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies have indicated promising antidepressant and anxiolytic effects in animal models. For instance, one derivative exhibited potential antidepressant activity in a forced swim test in mice, surpassing the anxiolytic effect of diazepam (Zagórska et al., 2016).

Antiviral Activity Studies

Imidazo[2,1-f]purine derivatives have also been investigated for their antiviral properties. The synthesis of nucleoside and nucleotide analogues in this category has been described, showing moderate activity against certain viruses like rhinovirus at nontoxic dosage levels (Kim et al., 1978).

Molecular Studies for Receptor Affinity

Further molecular studies have been conducted to evaluate the relationship between chemical structure and receptor affinity. This includes investigations into novel arylpiperazinylalkyl derivatives and their affinity for serotoninergic and dopaminergic receptors. Preliminary in vivo studies of selected derivatives have shown potential for treating anxiety and depression (Zagórska et al., 2015).

Evaluation for Anticancer Activity

Additionally, the synthesis and evaluation of related compounds for anticancer activity have been explored. For example, the study of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives demonstrated significant anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Kumar et al., 2013).

properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3/c1-5-6-9-26-19(28)17-18(23(4)21(26)29)22-20-25(15(2)16(3)27(17)20)10-7-8-24-11-13-30-14-12-24/h5-6H,7-14H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWWEVMECFUSSL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3CCCN4CCOCC4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(N3CCCN4CCOCC4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-but-2-enyl]-4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione

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